molecular formula C5H4Cl2N2O2 B1589950 4-Chloro-3-nitropyridine hydrochloride CAS No. 54079-68-4

4-Chloro-3-nitropyridine hydrochloride

Cat. No. B1589950
CAS RN: 54079-68-4
M. Wt: 195 g/mol
InChI Key: YTPDMOPPRVGKEW-UHFFFAOYSA-N
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Description

4-Chloro-3-nitropyridine is a chemical compound with the molecular formula C5H3ClN2O2 . It is used in organic synthesis .


Synthesis Analysis

The synthesis of 4-Chloro-3-nitropyridine involves a two-step process. The first step involves taking up 4-hydroxy-3-nitro-pyridine in phosphorus oxychloride and heating it to 45° C. Phosphorus pentachloride is then added in a single portion. The resulting yellow slurry is stirred vigorously and heated under reflux (oil bath to 125° C.) under an inert atmosphere. After 3 hours at 125° C., the yellow slurry becomes a clear yellow solution. The mixture is then cooled to room temperature, concentrated to an oil, cooled to 0° C. in an ice bath, and treated with water and dichloromethane while stirring vigorously.


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-nitropyridine hydrochloride is represented by the formula C5H4Cl2N2O2 . Its average mass is 195.003 Da and its mono-isotopic mass is 193.964981 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Chloro-3-nitropyridine are complex and involve multiple steps. The reactions involve the use of phosphorus oxychloride and phosphorus pentachloride, and the process includes heating, stirring, cooling, and extraction.


Physical And Chemical Properties Analysis

4-Chloro-3-nitropyridine hydrochloride is a solid substance with a melting point of 35-50 °C . It should be stored at a temperature of -20°C .

Scientific Research Applications

Photochemical Reduction

4-Nitropyridine, closely related to 4-Chloro-3-nitropyridine hydrochloride, exhibits significant properties in photochemical reduction. In a study involving hydrochloric acid-isopropyl alcohol solutions, 4-nitropyridine underwent photoreduction from its n,π* triplet state to form 4-hydroxylaminopyridine. This process is indicative of the potential applications of 4-Chloro-3-nitropyridine hydrochloride in photochemical reactions (Hashimoto, Kano, & Ueda, 1971).

Potential Anticancer Agents

4-Chloro-3-nitropyridine hydrochloride derivatives have been explored in the synthesis of potential anticancer agents. Compounds like ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, derived from similar chemical structures, demonstrated effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, highlighting its potential therapeutic applications (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Vibrational and Electronic Analyses

The structural and electronic properties of compounds like 2-chloro-4-nitropyridine (CNP), closely related to 4-Chloro-3-nitropyridine hydrochloride, have been extensively studied. Research involving density functional theory (DFT) revealed insights into molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and NMR chemical shifts. These studies provide foundational knowledge for the practical applications of similar compounds in various scientific fields (Velraj, Soundharam, & Sridevi, 2015).

Chemical Synthesis

4-Chloro-3-nitropyridine hydrochloride and its derivatives play a crucial role in chemical synthesis. For instance, 2-(4-Methoxybenzyloxy)-3-nitropyridine, derived from 2-chloro-3-nitropyridine, reacts with hydroxy groups to form PMB ethers. This demonstrates its utility in synthesizing complex organic compounds under mild conditions, which can be pivotal in pharmaceutical and chemical industries (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having Acute oral toxicity (Category 3), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), and Specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product . This suggests that 4-Chloro-3-nitropyridine hydrochloride could also be synthesized using similar methods in the future.

properties

IUPAC Name

4-chloro-3-nitropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2.ClH/c6-4-1-2-7-3-5(4)8(9)10;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPDMOPPRVGKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482118
Record name 4-CHLORO-3-NITROPYRIDINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-nitropyridine hydrochloride

CAS RN

54079-68-4
Record name 4-CHLORO-3-NITROPYRIDINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
V Petrow, J Saper, B Sturgeon - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… (111) was obtained by condensation of 4-chloro-3-nitropyridine hydrochloride (I) with o-nitroaniline in glacial acetic acid, followed by reduction of the resulting dinitro-awine (11) with …
Number of citations: 3 pubs.rsc.org
UG Bijlsma, HJ den Hertog - Recueil des Travaux Chimiques …, 1956 - Wiley Online Library
… (obtained by dissolving 0.5 g of sodium in 12 ml of absolute ethanol: temperature 30-40") ws added with shaking to a solution of 2 g of crude 4-chloro-3-nitropyridine hydrochloride in 20 …
Number of citations: 7 onlinelibrary.wiley.com
LK Dyall, WM Wah - Australian journal of chemistry, 1985 - CSIRO Publishing
Although there are literature reports of anomalous behaviour on pyrolysis of ortho-nitroazido-pyridines and ortho-nitroazidoquinolines, we find that these compounds cyclize to the …
Number of citations: 1 www.publish.csiro.au
FH CLARKE, GB SILVERMAN… - The Journal of …, 1961 - ACS Publications
… 4Chloro-3-nitropyridine hydrochloride·· (122 g., 0.63 mole) was then added and the solution stirred with ice water cooling for 2 hr. Ice water (2 1.) was then added to the reaction mixture …
Number of citations: 26 pubs.acs.org
GI Migachev, VA Danilenko - Chemistry of Heterocyclic Compounds, 1982 - Springer
… The condensation of N-benzyl-2-hydroxyaniline with 4-chloro-3-nitropyridine hydrochloride in aqueous alkali leads to 10-benzyl-3-azaphenoxazine [124]. …
Number of citations: 7 link.springer.com

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